![molecular formula C29H38N4O4S2 B4879720 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine] CAS No. 303059-36-1](/img/structure/B4879720.png)
1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine], also known as FDP, is a compound that has gained attention in scientific research due to its potential applications in various fields. FDP is a symmetrical disulfonate that has two piperazine rings attached to a fluorene backbone. In
Mécanisme D'action
The mechanism of action of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine] is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complexation can lead to changes in the electronic properties of the fluorene backbone, which can affect its charge transport properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine]. However, it has been found to be non-toxic to cells in vitro, indicating that it has potential for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine] is its excellent charge transport properties, which make it a promising candidate for use in organic electronics. However, its low solubility in common organic solvents can make it difficult to work with in the laboratory. Additionally, its synthesis method can be challenging, and the yield is typically low.
Orientations Futures
There are several potential future directions for research on 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine]. One area of interest is in the development of new synthesis methods that can improve the yield and scalability of the reaction. Another area of interest is in the exploration of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine]'s potential applications in biomedical research, such as drug delivery and imaging. Finally, further research is needed to fully understand the mechanism of action of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine] and how it can be optimized for specific applications.
Méthodes De Synthèse
The synthesis of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine] involves the reaction of fluorene-2,7-dibromide with 4-(2-methyl-2-propen-1-yl)piperazine in the presence of sodium hydride. The resulting product is then treated with sodium sulfite to obtain 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine]. The yield of this reaction is typically around 60%.
Applications De Recherche Scientifique
1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine] has been found to have potential applications in various fields of scientific research. One of the most promising areas of application is in the field of organic electronics. 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine] has been shown to have excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic solar cells.
Another area of application is in the field of catalysis. 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine] has been found to be an effective catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide. This reaction is environmentally friendly and has the potential to replace traditional methods of carbonate synthesis, which are often energy-intensive and produce harmful byproducts.
Propriétés
IUPAC Name |
1-(2-methylprop-2-enyl)-4-[[7-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonyl-9H-fluoren-2-yl]sulfonyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N4O4S2/c1-22(2)20-30-9-13-32(14-10-30)38(34,35)26-5-7-28-24(18-26)17-25-19-27(6-8-29(25)28)39(36,37)33-15-11-31(12-16-33)21-23(3)4/h5-8,18-19H,1,3,9-17,20-21H2,2,4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUVTRUTMZAIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCN(CC5)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene | |
CAS RN |
303059-36-1 |
Source


|
| Record name | 1-(2-METHYL-2-PROPENYL)-4-[(7-{[4-(2-METHYL-2-PROPENYL)-1-PIPERAZINYL]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]PIPERAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

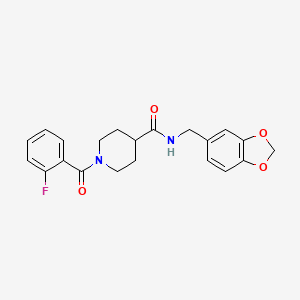
![ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-beta-alaninate](/img/structure/B4879647.png)
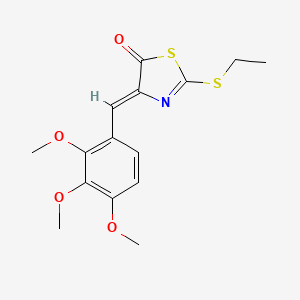
![N,N-diethyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B4879665.png)
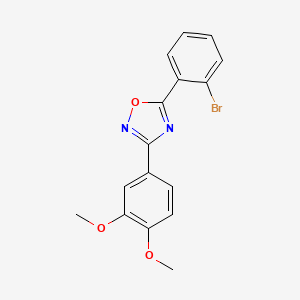
![N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4879675.png)
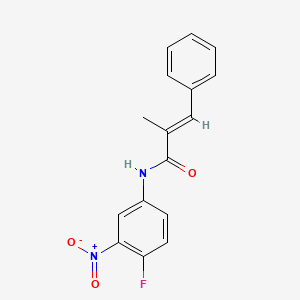
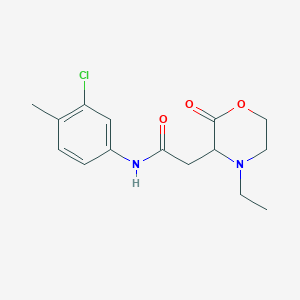
![N~2~-(4-ethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4879688.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4879698.png)
![4-fluoro-N-(4-methoxyphenyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B4879703.png)
amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4879710.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-(1-ethoxyethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4879725.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4879734.png)